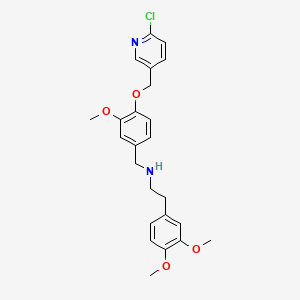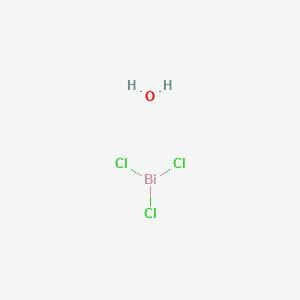
Trichlorobismuthane xhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trichlorobismuthane xhydrate (TCBX) is an inorganic compound composed of one trichlorobismuthane (TCB) molecule and one water molecule. It is a colorless, odorless, and crystalline solid with a melting point of 49°C. It is soluble in many organic solvents and is often used in synthesis and in the production of pharmaceuticals and other chemicals. TCBX is a relatively new compound, and its properties and applications are still being explored.
Applications De Recherche Scientifique
Trichlorobismuthane xhydrate has recently been investigated for its potential applications in scientific research. It has been used to study the effects of trichlorobismuthane on biological systems, and to study the effects of chemical reactions on proteins and other macromolecules. It has also been used in the synthesis of novel compounds and in the development of new pharmaceuticals.
Mécanisme D'action
The mechanism of action of Trichlorobismuthane xhydrate is still being studied. It is believed that the trichlorobismuthane portion of the compound binds to and interacts with proteins, lipids, and other molecules in the cell. This binding can lead to changes in the structure and function of the molecules, which can result in changes in the cell’s behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being investigated. Studies have shown that it can affect the activity of enzymes, the expression of genes, and the metabolism of cells. It has also been shown to affect the growth and development of cells and to have an effect on the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using Trichlorobismuthane xhydrate in lab experiments is its low toxicity, which makes it safe to use in a variety of settings. It is also relatively easy to synthesize and can be used in a wide range of experiments. The main limitation of this compound is that it is a relatively new compound, and its properties and applications are still being explored.
Orientations Futures
Further research into the properties and applications of Trichlorobismuthane xhydrate is needed to fully understand its potential uses. Possible future directions include investigating the effects of this compound on other biological systems, such as plants, animals, and microorganisms; exploring the mechanisms of action of this compound; and developing methods for the synthesis of novel compounds using this compound. Additionally, more research is needed to explore the potential therapeutic applications of this compound, such as in the treatment of cancer and other diseases.
Méthodes De Synthèse
Trichlorobismuthane xhydrate is synthesized by combining trichlorobismuthane (TCB) with water in a 1:1 ratio. The reaction is done under anhydrous conditions and is typically conducted at room temperature. The reaction yields a white crystalline product, which is then purified and dried. The reaction is reversible, and the product can be re-dissolved in water.
Propriétés
IUPAC Name |
trichlorobismuthane;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Bi.3ClH.H2O/h;3*1H;1H2/q+3;;;;/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXSFJVZVAHLKM-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Cl[Bi](Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BiCl3H2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

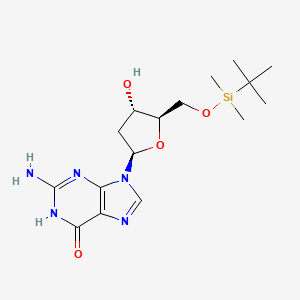


![4-(3-chlorophenyl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine](/img/structure/B3182392.png)
![((4S,5S)-(-)-O-[1-Benzyl-1-(5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)-2-phenylethyl]-dicyclohexylphosphinite)(1,5-COD)iridium(I) tetrakis(3,5-bis(trifluoromethyl)phenylborate](/img/structure/B3182397.png)
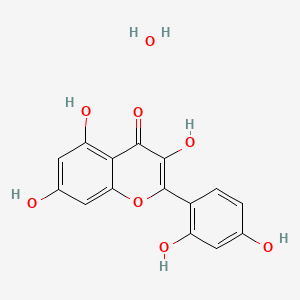

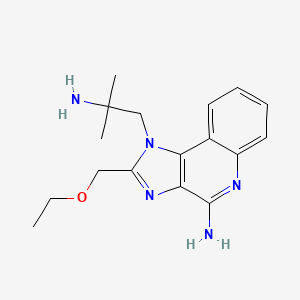

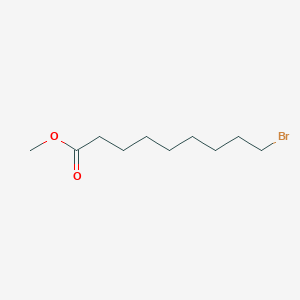

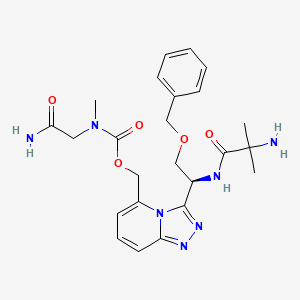
![1,3,5-Triazaspiro[5.5]undeca-1,3-diene-2,4-diamine](/img/structure/B3182457.png)
